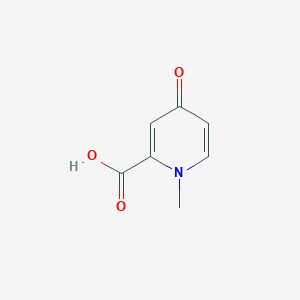

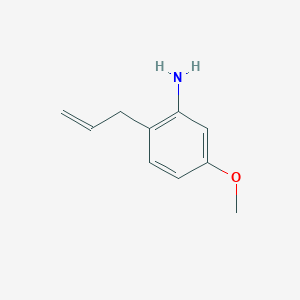

(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

説明

(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as curcumin analog and has been studied for its various biological and pharmacological properties.

科学的研究の応用

Nonlinear Optical Properties

- Third-Order Nonlinear Optical and Optical Limiting Properties : (Maidur & Patil, 2018) explored the third-order nonlinear optical properties of chalcone derivatives, including (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, when doped in Poly(methyl methacrylate) (PMMA) thin films. These films exhibited strong nonlinear absorption behavior and optical limiting properties, making them suitable for applications in visible laser protection.

Crystal Structures

Structural Analysis of Isomers : A study by (Bolte et al., 1996) focused on the crystal structures of isomers of this compound, providing insights into their molecular conformations and the impact of the nitro group's position on the phenyl rings.

Geometric Parameters and Crystal Packing : The geometric parameters and crystal packing of compounds similar to (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one were investigated, revealing important details about molecular interactions and stabilization forces within the crystal structures. Relevant research includes works by (Yathirajan et al., 2007), (Kapoor et al., 2011), and (Zhang et al., 2011).

Antimicrobial and Antioxidant Activities

Antimicrobial Activity : Research by (Qiu et al., 2012) demonstrated the potential of nitrochalcones, structurally related to (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, in exhibiting significant antimicrobial activities against various bacteria and fungi.

Antioxidant Activity : The study by (Sulpizio et al., 2016) synthesized and characterized 2'-aminochalcone derivatives, including a compound structurally similar to (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and assessed their antioxidant activity, indicating their potential as free radical scavengers.

Electronic and Spectroscopic Properties

- Solvatochromic Effects and Photophysical Properties : The research conducted by (Kumari et al., 2017) investigated the solvatochromic effects on the absorption and fluorescence spectra of chalcone derivatives, including compounds similar to (2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, in various solvents.

Optical Limiting Applications

- Optical Limiting Behavior : The nonlinear optical properties and optical limiting behavior of novel chalcone derivatives were explored in (Mathew et al., 2019), suggesting potential applications in protecting against intense laser radiation.

作用機序

Target of Action

The primary target of 3’-METHOXY-3-NITROCHALCONE is Glycogen Synthase Kinase 3 beta (GSK3β) . GSK3β is a serine/threonine protein kinase that plays a crucial role in cellular processes such as glucose regulation, cell cycle progression, and apoptosis .

Mode of Action

3’-METHOXY-3-NITROCHALCONE interacts with GSK3β, inhibiting its activity . The compound binds with GSK3β at a binding affinity ranged between -7.5 kcal/mol and -6.8 kcal/mol . This interaction leads to the inhibition of GSK3β, which in turn affects various physiological processes.

Biochemical Pathways

The inhibition of GSK3β by 3’-METHOXY-3-NITROCHALCONE affects several biochemical pathways. One of the key pathways influenced is the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . Inhibition of GSK3β prevents the degradation of β-catenin, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus. This process activates the transcription of Wnt target genes, which are involved in cell survival and proliferation .

Pharmacokinetics

The swissadme analysis of a similar compound indicated potential druggability and leadlikeness , suggesting that 3’-METHOXY-3-NITROCHALCONE may also possess favorable pharmacokinetic properties.

Result of Action

The inhibition of GSK3β by 3’-METHOXY-3-NITROCHALCONE leads to several cellular effects. It has been shown to reduce cell viability and induce apoptosis in a dose-dependent manner . Additionally, it can prevent cell migration at non-lethal concentrations .

特性

IUPAC Name |

(E)-1-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(10-12)17(19)20/h2-11H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDVEOQWALGNQB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(3-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)

![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)

![4,6-Dichlorofuro[3,2-c]pyridine](/img/structure/B3146376.png)

![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)

![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)